molecular formula C8H6BrF2N3O B2986814 6-Bromo-3-(difluoromethyl)-2-methoxypyrazolo[1,5-a]pyrimidine CAS No. 2248355-87-3

6-Bromo-3-(difluoromethyl)-2-methoxypyrazolo[1,5-a]pyrimidine

Cat. No.: B2986814
CAS No.: 2248355-87-3
M. Wt: 278.057
InChI Key: VAJRIELKVCGOQQ-UHFFFAOYSA-N
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Description

6-Bromo-3-(difluoromethyl)-2-methoxypyrazolo[1,5-a]pyrimidine is a complex organic compound characterized by its bromine, difluoromethyl, and methoxy functional groups attached to a pyrazolo[1,5-a]pyrimidine core

Properties

IUPAC Name

6-bromo-3-(difluoromethyl)-2-methoxypyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2N3O/c1-15-8-5(6(10)11)7-12-2-4(9)3-14(7)13-8/h2-3,6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJRIELKVCGOQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(C=NC2=C1C(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-(difluoromethyl)-2-methoxypyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The difluoromethyl group can be introduced using reagents like difluoromethyl lithium or difluoromethyl halides. The bromine and methoxy groups are usually introduced through halogenation and methylation reactions, respectively.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and safety. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-(difluoromethyl)-2-methoxypyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form bromine derivatives.

  • Reduction: The compound can be reduced to remove the bromine atom or modify other functional groups.

  • Substitution: The methoxy and difluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Bromine derivatives such as bromates and hypobromites.

  • Reduction: Derivatives with reduced bromine content or modified functional groups.

  • Substitution: Compounds with new functional groups replacing the methoxy or difluoromethyl groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 6-Bromo-3-(difluoromethyl)-2-methoxypyrazolo[1,5-a]pyrimidine is explored for its potential as a bioactive molecule. It may serve as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting various diseases.

Medicine: The compound's potential medicinal applications include its use as an intermediate in the synthesis of therapeutic agents. Its ability to interact with biological targets makes it a candidate for further development in drug design.

Industry: In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and other high-value products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 6-Bromo-3-(difluoromethyl)-2-methoxypyrazolo[1,5-a]pyrimidine exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used, such as in medicinal applications or chemical synthesis.

Comparison with Similar Compounds

  • 6-Bromo-3-(difluoromethyl)pyridine

  • 6-Bromo-2-(difluoromethyl)pyridine

  • 6-Bromo-3-(difluoromethyl)-2-fluorobenzaldehyde

Uniqueness: 6-Bromo-3-(difluoromethyl)-2-methoxypyrazolo[1,5-a]pyrimidine stands out due to its unique combination of functional groups and its pyrazolo[1,5-a]pyrimidine core

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